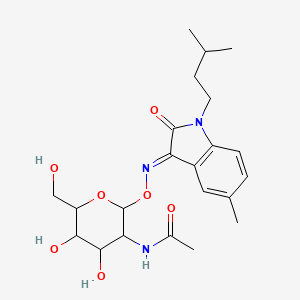
1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that features a bromophenyl group, a morpholinobutynyl group, and a pyrrolidine carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the bromophenyl intermediate: Starting with bromobenzene, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Synthesis of the morpholinobutynyl intermediate: This involves the formation of a butynyl chain with a terminal morpholine group, often through nucleophilic substitution and alkylation reactions.
Coupling of intermediates: The final step involves coupling the bromophenyl and morpholinobutynyl intermediates with a pyrrolidine carboxamide derivative under appropriate conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Optimization of reaction conditions: Temperature, solvent, and reaction time are adjusted to maximize yield and purity.
Purification techniques: Methods such as recrystallization, chromatography, or distillation are employed to purify the final product.
化学反应分析
Types of Reactions
1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of functionalized polymers.
作用机制
The mechanism of action of 1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to a biological response.
Pathways Involved: It may modulate signaling pathways, such as inhibiting a kinase or activating a receptor, to exert its effects.
相似化合物的比较
Similar Compounds
1-(3-chlorophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a chlorine atom instead of bromine.
1-(3-fluorophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chlorine or fluorine analogs.
属性
IUPAC Name |
1-(3-bromophenyl)-N-(4-morpholin-4-ylbut-2-ynyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O3/c20-16-4-3-5-17(13-16)23-14-15(12-18(23)24)19(25)21-6-1-2-7-22-8-10-26-11-9-22/h3-5,13,15H,6-12,14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPSAAHBYAKQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
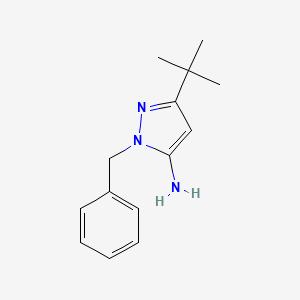
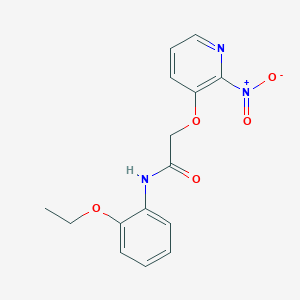
![N-(2-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide](/img/structure/B2526902.png)
![Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate](/img/structure/B2526905.png)
![2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2526907.png)
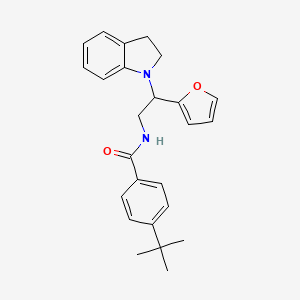
![5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2526909.png)
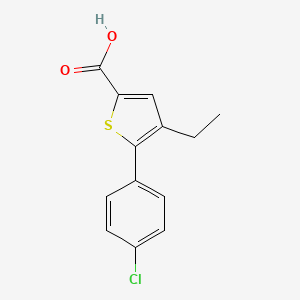
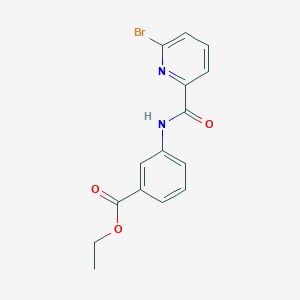
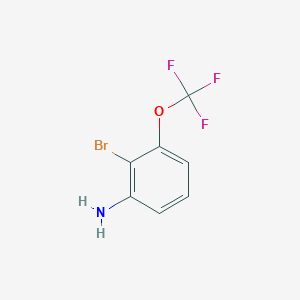
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea](/img/structure/B2526913.png)
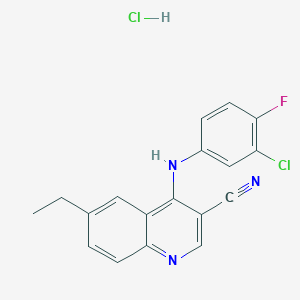
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2526918.png)
